molecular formula C21H19F3N4O B10912645 (2E)-2-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-N-phenylhydrazinecarboxamide

(2E)-2-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-N-phenylhydrazinecarboxamide

Cat. No.: B10912645
M. Wt: 400.4 g/mol
InChI Key: KJGVXWAERSQFJO-DHRITJCHSA-N
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Description

2-((E)-1-{2,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE is a complex organic compound featuring a trifluoromethyl group, a pyrrole ring, and a hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-1-{2,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE typically involves multiple steps, starting with the formation of the pyrrole ring. The trifluoromethyl group is introduced via radical trifluoromethylation, a process that has seen significant advancements in recent years . The final step involves the condensation of the pyrrole derivative with phenylhydrazinecarboxamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors for the radical trifluoromethylation step. This approach can enhance the efficiency and yield of the process while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-((E)-1-{2,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((E)-1-{2,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((E)-1-{2,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to these targets, often leading to the inhibition of enzymatic activity or disruption of cellular processes. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((E)-1-{2,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE apart is the combination of the trifluoromethyl group and the pyrrole ring, which imparts unique chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications.

Properties

Molecular Formula

C21H19F3N4O

Molecular Weight

400.4 g/mol

IUPAC Name

1-[(E)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]-3-phenylurea

InChI

InChI=1S/C21H19F3N4O/c1-14-11-16(13-25-27-20(29)26-18-8-4-3-5-9-18)15(2)28(14)19-10-6-7-17(12-19)21(22,23)24/h3-13H,1-2H3,(H2,26,27,29)/b25-13+

InChI Key

KJGVXWAERSQFJO-DHRITJCHSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)/C=N/NC(=O)NC3=CC=CC=C3

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=NNC(=O)NC3=CC=CC=C3

Origin of Product

United States

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